molecular formula C14H20N2O B5319767 2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone

2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B5319767
M. Wt: 232.32 g/mol
InChI Key: PTVJDHHEJBPZNY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a 3-methylphenyl group and a 4-methylpiperazin-1-yl group attached to an ethanone backbone.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-4-3-5-13(10-12)11-14(17)16-8-6-15(2)7-9-16/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVJDHHEJBPZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of 3-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.

    Reduction: Formation of 2-(3-methylphenyl)-1-(4-methylpiperazin-1-yl)ethanol.

    Substitution: Formation of 3-nitro- or 3-bromo- derivatives of the original compound.

Scientific Research Applications

2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenyl)-1-piperazin-1-ylethanone: Lacks the 4-methyl group on the piperazine ring.

    2-(3-Chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a chlorine atom instead of a methyl group on the aromatic ring.

    2-(3-Methylphenyl)-1-(4-ethylpiperazin-1-yl)ethanone: Has an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

2-(3-Methylphenyl)-1-(4-methylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of both the 3-methylphenyl and 4-methylpiperazin-1-yl groups provides a distinct steric and electronic environment, affecting its interaction with molecular targets and its overall chemical behavior.

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